Cyclobutanecarboxamide

Vue d'ensemble

Description

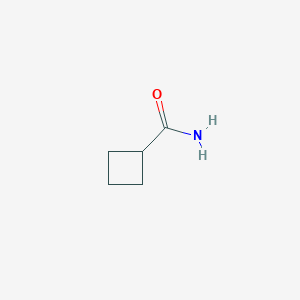

Cyclobutanecarboxamide is an organic compound with the molecular formula C₅H₉NO. It is a derivative of cyclobutane, featuring a carboxamide functional group. This compound is known for its stability and solubility in water and most organic solvents. This compound appears as a colorless to pale yellow liquid and is used in various chemical synthesis processes .

Applications De Recherche Scientifique

Cyclobutanecarboxamide has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other cyclobutane derivatives.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

Industry: It is used in the production of dyes, surfactants, and optical coatings

Mécanisme D'action

Target of Action

Cyclobutanecarboxamide is an organic compound

Biochemical Pathways

This compound may participate in various biochemical reactions as an intermediate . It can be involved in the synthesis of other organic compounds such as amides, amines, aldehydes, and ketones . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable at room temperature . It’s soluble in water and most organic solvents , which could influence its distribution in different environments. Safety measures should be taken while handling this compound as it may cause irritation to eyes, skin, and respiratory tract .

Méthodes De Préparation

Cyclobutanecarboxamide can be synthesized through several methods. One common synthetic route involves the reaction of cyclobutanecarboxylic acid with ammonia. The process typically involves the following steps :

Cyclobutanecarboxylic acid: is dissolved in dry tetrahydrofuran.

N-methylmorpholine: is added to the solution, followed by cooling to -15°C.

Ethyl chloroformate: is introduced, causing the formation of a white precipitate.

Anhydrous ammonia: is bubbled through the solution, resulting in the formation of this compound.

This method yields this compound with a high degree of purity and efficiency. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and minimize costs .

Analyse Des Réactions Chimiques

Cyclobutanecarboxamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form cyclobutanecarboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: It can be reduced to cyclobutylamine using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where the carboxamide group is replaced by other functional groups under specific conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions include cyclobutanecarboxylic acid, cyclobutylamine, and substituted cyclobutane derivatives .

Comparaison Avec Des Composés Similaires

Cyclobutanecarboxamide can be compared with other similar compounds, such as:

Cyclobutanecarboxylic acid: This compound is the oxidized form of this compound and shares similar structural features.

Cyclobutylamine: The reduced form of this compound, used in various chemical synthesis processes.

Cyclobutanone: Another cyclobutane derivative, used as an intermediate in organic synthesis.

This compound is unique due to its stability and versatility in chemical reactions, making it a valuable compound in both research and industrial applications .

Activité Biologique

Cyclobutanecarboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and potential therapeutic applications. This article synthesizes current research findings, case studies, and relevant data tables regarding the biological activity of this compound and its derivatives.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the reaction of cyclobutane derivatives with carboxylic acid derivatives under specific catalytic conditions. One notable synthesis method involves a tandem base-catalyzed reaction that generates β-amino cyclobutane carboxamides, which are valuable intermediates in organic synthesis .

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound derivatives. For instance, a study evaluated the antimicrobial activity of synthesized compounds against various bacterial strains using broth dilution methods. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Activity Level |

|---|---|---|---|

| 10 | S. mutans | 8 | High |

| 11 | B. subtilis | 16 | Moderate |

| 37 | E. coli | 16 | Moderate |

| 10 | C. albicans | 32 | Moderate |

The most active compounds were shown to have minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, this compound derivatives have been assessed for antifungal activity. The compound demonstrated effectiveness against fungal strains, with notable results against Candida albicans. The study reported an MIC of 32 μg/mL for one derivative, suggesting its potential utility in treating fungal infections .

The mechanism underlying the biological activity of this compound appears to involve the inhibition of fatty acid biosynthesis in bacteria. Specifically, compounds targeting the FabI enzyme have been identified as key players in disrupting bacterial cell wall synthesis, thus leading to their antimicrobial effects .

Case Studies

A case study involving the application of this compound in agriculture highlighted its role as a protective agent against fungal infections in rice plants. The compound was tested for its ability to inhibit melanin production in fungi responsible for plant diseases, demonstrating significant protective effects .

Propriétés

IUPAC Name |

cyclobutanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNYBOWJWGPXFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361563 | |

| Record name | cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1503-98-6 | |

| Record name | cyclobutanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Cyclobutanecarboxamide in current research?

A1: this compound serves as a versatile building block in organic synthesis and medicinal chemistry. Researchers use it as a starting material to create a diverse array of compounds, particularly those with potential therapeutic applications. [, , ]

Q2: How do structural modifications to this compound affect its interaction with melatonin receptors (MT1 and MT2)?

A2: Research indicates that even subtle changes to the this compound scaffold can profoundly impact its affinity and selectivity for melatonin receptors. For instance, introducing a 2-[(2,3-dihydro-1H-indol-1-yl)methyl] group led to compounds like 6b, exhibiting high affinity and selectivity for the MT2 subtype. Conversely, modifications like 5-Me, 5-OMe, 5-Br, 6-NH2, and 6-NO2 substitutions on the indoline moiety reduced both affinity and selectivity for MT2, highlighting the importance of hydrophobic interactions in this region. []

Q3: Can you elaborate on the role of this compound derivatives as histamine H3 receptor antagonists?

A3: Compounds like trans-N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]this compound (PF-03654746) and trans-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)this compound (PF-03654764) exemplify this compound derivatives developed as potent and selective histamine H3 receptor antagonists. Extensive medicinal chemistry efforts, coupled with computational modeling and safety profiling, were crucial in identifying these clinical candidates with promising pharmacological and pharmacokinetic properties. [, ]

Q4: How does this compound contribute to the synthesis of complex molecules?

A4: this compound serves as a valuable precursor in synthesizing structurally diverse compounds. For example, employing bis(trifluoroacetoxy)iodobenzene, PhI(OCOCF3)2, with this compound facilitates the synthesis of 1-pyrroline. This transformation leverages a Hofmann rearrangement of the amide followed by in situ ring expansion of the intermediate cyclobutylamine. This approach further allows for creating more complex structures like 2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium salts. []

Q5: What makes this compound a suitable substrate for palladium-catalyzed C-H activation reactions?

A5: this compound, when paired with directing groups like 8-aminoquinoline, readily undergoes palladium-catalyzed direct bis-arylation. This reaction allows for the diastereoselective introduction of aryl groups at the methylene C(sp3)-H bonds, generating trisubstituted this compound derivatives with an all-cis stereochemistry. The stereochemical outcome is often confirmed using X-ray crystallography of representative products. [, ]

Q6: Are there studies investigating this compound derivatives for potential antibacterial activity?

A6: Yes, recent research has focused on identifying novel antibacterial agents targeting the riboflavin synthesis pathway in multi-drug resistant Streptococcus pneumoniae (MDRSp). One promising approach involves inhibiting 3,4-dihydroxy-2-butanone-4-phosphate (SpDHBP) synthase, an enzyme crucial for riboflavin synthesis in MDRSp. Compounds like N-(3-acetamido-4-methyl-phenyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide and N-[(1S)-2-[2-fluoro-5-(2-furyl)anilino]-1-methyl-2-oxo-ethyl]this compound have emerged as potential SpDHBP synthase inhibitors. These compounds exhibit promising pIC50 values, surpassing those of several existing antibiotics. Further research is necessary to explore their efficacy and safety profiles. []

Q7: What insights do we have into the conformational dynamics of melatonin receptors bound to this compound-based ligands?

A7: Bioluminescence resonance energy transfer (BRET) studies using this compound derivatives have shed light on the conformational changes that occur within MT1/MT2 melatonin receptor heterodimers upon ligand binding. These studies revealed that ligands can induce distinct conformational changes in the heterodimer compared to MT2 homodimers, suggesting potential for developing heterodimer-selective compounds. Moreover, these studies helped identify ligands demonstrating selectivity for the MT1/MT2 heterodimer over the MT2 homodimer, further underscoring the value of such investigations in understanding receptor pharmacology. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.